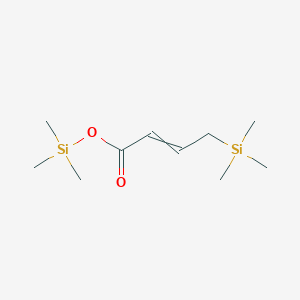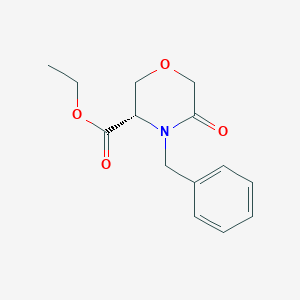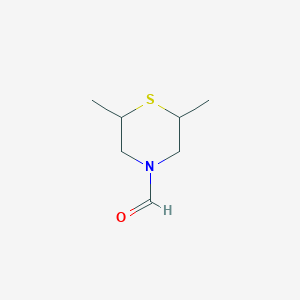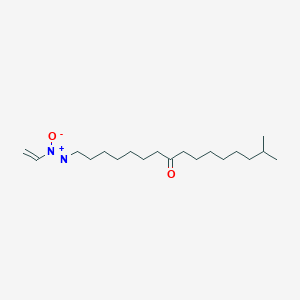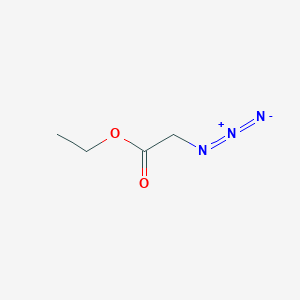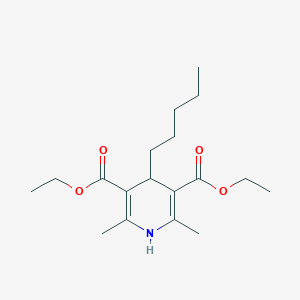
Lycoricidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lycoricidine is a natural alkaloid compound that is found in various plant species, including Lycoris radiata, Lycoris aurea, and Lycoris squamigera. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Properties
- Lycoricidine, a notable compound in scientific research, has been synthesized through various methods. A significant approach includes the stereoselective total synthesis involving one-pot elimination, allylation reaction, ring-closing metathesis, aziridine formation, and oxidative ring-opening of aziridine (Yadav, Satheesh, & Murthy, 2010). Other methods involve chemoenzymatic approaches, highlighting the versatility of lycoricidine synthesis (Matveenko, Kokas, Banwell, & Willis, 2007).
Biological Activities and Potential Applications
- Lycoricidine and its derivatives have demonstrated effectiveness against tobacco mosaic virus (TMV), showcasing antiviral properties. Specific derivatives such as N-methyl-2,3,4-trimethoxylycoricidine and N-methyl-2-methoxy-3,4-acetonidelycoricidine have shown comparable protective effects to known antiviral agents (Yang, Chen, Chen, Hao, & Li, 2018).
- Lycoricidine and its structural analogs have been evaluated for their anticancer activities. These studies focus on various human cancer cell lines, contributing to a deeper understanding of the molecular mechanisms of action for anticancer agents based on the lycoricidine structure (Hudlický, Rinner, Gonzalez, Akgun, Schilling, Siengalewicz, Martinot, & Pettit, 2002).
Potential in Treating Emerging Viral Infections
- Lycoricidine has been explored for its potential in treating coronavirus infections, including COVID-19. It acts as a non-nucleoside inhibitor of RNA-dependent RNA polymerase (RdRp), a vital component in viral replication. This suggests that lycoricidine could be a promising candidate for treating emerging viral infections (Jin, Min, Jeon, Lee, Kim, Park, Park, Jang, Park, Song, Kim, & Kwon, 2020).
Inhibition of Plant Growth
- Lycoricidine has been identified as a growth inhibitor in plants, specifically in the bulbs of Lycoris radiata. This discovery opens avenues for its application in agriculture and plant biology (Okamoto, Torii, & Isogai, 1972).
Acetylcholineesterase-Inhibiting Properties
- Lycoricidine, along with other alkaloids from Lycoris radiata, has been studied for its acetylcholineesterase-inhibiting properties. This is particularly significant in Alzheimer's disease research, suggesting a potential role for lycoricidine in developing new treatments (Xin, Yamujala, Wang, Wang, Wu, Lawton, Long, & Di, 2013).
Eigenschaften
CAS-Nummer |
19622-83-4 |
|---|---|
Produktname |
Lycoricidine |
Molekularformel |
C14H13NO6 |
Molekulargewicht |
291.26 g/mol |
IUPAC-Name |
(2S,3R,4S,4aR)-2,3,4-trihydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |
InChI |
InChI=1S/C14H13NO6/c16-8-1-6-5-2-9-10(21-4-20-9)3-7(5)14(19)15-11(6)13(18)12(8)17/h1-3,8,11-13,16-18H,4H2,(H,15,19)/t8-,11+,12+,13-/m0/s1 |
InChI-Schlüssel |
YYDLFVZOIDOGSO-KKBFJBPOSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C[C@@H]([C@H]([C@H]([C@@H]4NC3=O)O)O)O |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O |
Kanonische SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O |
Andere CAS-Nummern |
19622-83-4 |
Synonyme |
lycoricidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



